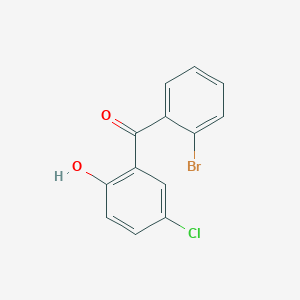
t-Butyl 3,5-dimethylbenzoate
Overview
Description
T-Butyl 3,5-dimethylbenzoate (also known as 3,5-di-tert-butyl-4-hydroxybenzoic acid or 3,5-Di-tert-butylsalicylic acid) is a type of organic compound belonging to the family of esters. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, cosmetics, and food products.
Scientific Research Applications
Spectroscopic and Magnetic Properties
Complexes of 3,5-dimethylbenzoic acids, closely related to t-Butyl 3,5-dimethylbenzoate, have been synthesized with Zn(II), Cd(II), and Hg(II) ions. The complexes, characterized by various spectroscopic methods, are mostly non-electrolytes with a 1:2 metal to ligand stoichiometry. The infrared spectra suggest bidentate or bridging coordination of the carboxylate ions to the metal atom, hinting at potential applications in materials science or catalysis (Odunola, 1993).
Crystal Structures and Molecular Interactions
The molecular structures of compounds closely related to t-Butyl 3,5-dimethylbenzoate have been studied, revealing complex interactions and molecular associations. For instance, methyl 3,5-dimethylbenzoate forms layers of C—H⋯O=C bonded molecules, indicating potential for applications in crystal engineering or material design (Ebersbach et al., 2022).
Ionization and Conductance Studies
Studies on the ionization of dimethylbenzoic acids, closely related to t-Butyl 3,5-dimethylbenzoate, have provided insights into their conductance and thermodynamic properties. These studies, which include precise conductance measurements, offer valuable data for understanding the behavior of these compounds in various solutions, potentially useful in chemical synthesis or pharmaceutical applications (Strong, Blubaugh, & Cavalli, 1981).
Applications in OLEDs and Material Sciences
Compounds related to t-Butyl 3,5-dimethylbenzoate have been used to develop materials with excellent thermal stabilities and ambipolar transport properties. These materials, used in OLEDs, have achieved high efficiency, highlighting their potential in electronics and display technology (Yin et al., 2015).
properties
IUPAC Name |
tert-butyl 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)12(14)15-13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDLEJQPFXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-dimethylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
